molecular formula C13H13N3O4S B14494518 4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide CAS No. 63949-12-2

4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide

Katalognummer: B14494518
CAS-Nummer: 63949-12-2
Molekulargewicht: 307.33 g/mol
InChI-Schlüssel: WVIXWDGTUBPARG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C13H13N3O4S It is characterized by the presence of an aminomethyl group attached to a benzene ring, which is further substituted with a nitrophenyl group and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide typically involves the reaction of 4-nitroaniline with formaldehyde and a sulfonamide derivative. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including nitration, sulfonation, and amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is typically purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(Aminomethyl)-N-(4-aminophenyl)benzene-1-sulfonamide.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Aminomethyl)-N-(4-aminophenyl)benzene-1-sulfonamide
  • 4-(Aminomethyl)-N-(4-methylphenyl)benzene-1-sulfonamide
  • 4-(Aminomethyl)-N-(4-chlorophenyl)benzene-1-sulfonamide

Uniqueness

4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide is unique due to the presence of both the nitrophenyl and sulfonamide groups, which confer specific chemical and biological properties. These functional groups make the compound versatile for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

63949-12-2

Molekularformel

C13H13N3O4S

Molekulargewicht

307.33 g/mol

IUPAC-Name

4-(aminomethyl)-N-(4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H13N3O4S/c14-9-10-1-7-13(8-2-10)21(19,20)15-11-3-5-12(6-4-11)16(17)18/h1-8,15H,9,14H2

InChI-Schlüssel

WVIXWDGTUBPARG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.